molecular formula C13H22N2O2 B1354370 3-[2-(Diethylamino)ethoxy]-4-methoxyaniline CAS No. 170229-69-3

3-[2-(Diethylamino)ethoxy]-4-methoxyaniline

Cat. No. B1354370
M. Wt: 238.33 g/mol
InChI Key: ZMJOPFJGFAZEDG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “3-[2-(Diethylamino)ethoxy]-4-methoxyaniline” is C13H22N2O2 . The average mass is 238.326 Da and the monoisotopic mass is 238.168121 Da .

Scientific Research Applications

  • Anticonvulsant Activity Studies : Moon and Martin (1971) described the synthesis of compounds related to 3-[2-(Diethylamino)ethoxy]-4-methoxyaniline, aimed at studying structure-activity relationships for potential anticonvulsant properties in the 3-aminopiperidones family (Moon & Martin, 1971).

  • Isothiazole Chemistry : Carugo et al. (1993) explored the reactions of a similar compound, 3-diethylamino-4-(4-methoxyphenyl)-isothiazole-1,1-dioxide, with sodium azide. This work contributed to the understanding of reaction mechanisms and structures of isothiazoles (Carugo, Clerici, & Pocarb, 1993).

  • Photodynamic Therapy : Çakır et al. (2015) synthesized water-soluble zinc phthalocyanines with 2-[3-(diethylamino)phenoxy] ethoxy groups. These compounds are significant for photodynamic therapy in cancer treatment due to their water solubility and ability to be transported through the bloodstream to cancer cells (Çakır et al., 2015).

  • Solid State Structures : Ostrowska et al. (2015) investigated the solid-state structures of compounds related to 3-[2-(Diethylamino)ethoxy]-4-methoxyaniline, such as 5-[2-(N,N-diethylamino)ethoxy]-4,7-dimethylcoumarins. This research aids in understanding molecular interactions and crystal structures (Ostrowska, Hejchman, Dobrzycki, & Maciejewska, 2015).

  • Chemosensors for Metal Ions : Dhara et al. (2014) developed a chemosensor using a derivative of 3-[2-(Diethylamino)ethoxy]-4-methoxyaniline for detecting aluminum ions. Such sensors are valuable in environmental and biological applications (Dhara, Jana, Guchhait, & Kar, 2014).

  • Catalytic Activity in Oxidation Reactions : Saka et al. (2013) synthesized cobalt and iron phthalocyanine complexes with 4-{2-[3-(diethylamino)phenoxy]ethoxy} substituents. These complexes were tested as catalysts for the oxidation of cyclohexene, highlighting their potential in catalytic applications (Saka, Çakır, Bıyıklıoğlu, & Kantekin, 2013).

properties

IUPAC Name

3-[2-(diethylamino)ethoxy]-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-4-15(5-2)8-9-17-13-10-11(14)6-7-12(13)16-3/h6-7,10H,4-5,8-9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJOPFJGFAZEDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=C(C=CC(=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(Diethylamino)ethoxy]-4-methoxyaniline

Synthesis routes and methods

Procedure details

The title compound was prepared from 2-methoxy-5-nitrophenol and 2-diethylaminoethyl chloride hydrochloride using a similar procedure to Descriptions 1 and 2 (71%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SH Kim, YT Han - Archives of pharmacal research, 2015 - Springer
This paper describes an investigation of novel RAGE inhibitors with improved drug-like properties. To identify the improved drug-like RAGE inhibitor, we designed and synthesized …
Number of citations: 7 link.springer.com

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